![molecular formula C14H21NO2 B6340179 Methyl 3-[(3-phenylpropyl)amino]butanoate CAS No. 1183133-79-0](/img/structure/B6340179.png)
Methyl 3-[(3-phenylpropyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-[(3-phenylpropyl)amino]butanoate” is a chemical compound with the molecular formula C14H21NO2 . It has a molecular weight of 235.32 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C14H21NO2 . The structure includes a butanoate group, an amino group, and a phenylpropyl group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 235.32 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Antimicrobial Activity
Methyl 3-[(3-phenylpropyl)amino]butanoate derivatives have shown promise in antimicrobial applications. A study synthesized derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, which exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Biofuel Production
The compound has been explored in the context of biofuel production. Engineering Escherichia coli strains to produce this compound derivatives like 3-methyl-1-butanol from glucose demonstrated the potential of these compounds as biofuel or fuel additives, showing promise in using E. coli as a host for production (Connor & Liao, 2008).
Chemical Synthesis and Structural Studies
Several studies have focused on the synthesis and structural analysis of this compound derivatives for various applications. For example, research on the diastereoselective alkylation of 3-aminobutanoic acid has shown significant potential in chemical synthesis (Estermann & Seebach, 1988). Additionally, the synthesis of pentanol isomers such as 2-methyl-1-butanol and 3-methyl-1-butanol from amino acid substrates through microbial fermentations has been researched, showcasing the potential for industrial applications (Cann & Liao, 2009).
Biomedical Research
This compound derivatives have also been explored in biomedical research. For instance, studies on hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate demonstrated the importance of these compounds in understanding molecular interactions and crystal structure (Podjed & Modec, 2022).
Future Directions
properties
IUPAC Name |
methyl 3-(3-phenylpropylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-12(11-14(16)17-2)15-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,15H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEJKAQZERIXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)
![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)

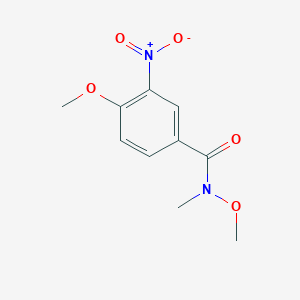

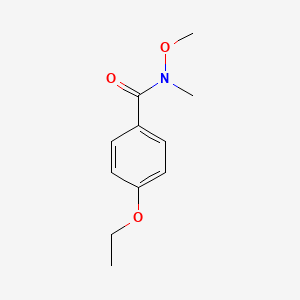
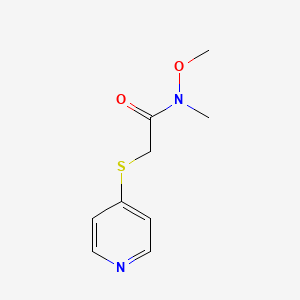
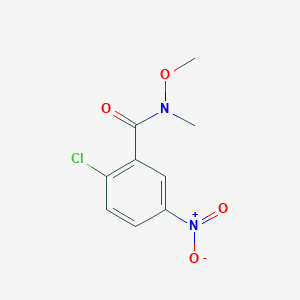
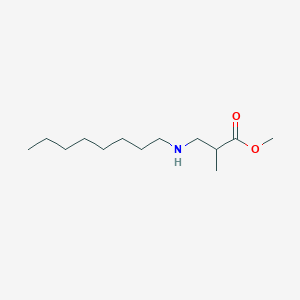
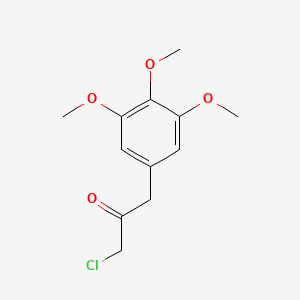
![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)
![Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340188.png)
![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)
![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)